![molecular formula C12H7NO2 B1615657 1H-Benz[g]indole-2,3-dione CAS No. 5353-96-8](/img/structure/B1615657.png)

1H-Benz[g]indole-2,3-dione

Übersicht

Beschreibung

1H-Benz[g]indole-2,3-dione is a chemical compound with the molecular formula C12H7NO2 . It has an average mass of 197.189 Da and a monoisotopic mass of 197.047684 Da . It is also known by its IUPAC name, this compound .

Synthesis Analysis

Isatins, which include 1H-indole-2,3-dione, are synthetically versatile substrates. They can be used for the synthesis of a large variety of heterocyclic compounds . A theoretical study has been conducted on several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H7NO2, an average mass of 197.189 Da, and a monoisotopic mass of 197.047684 Da .Wissenschaftliche Forschungsanwendungen

Chemosensor for Metal Ions : 1H-Indole-2,3-dione is used as a selective optical chemosensor for Fe3+ ions. Its amide and carbonyl functional groups enable it to bind and chelate metal ions, showing high sensing capability and selective detection of Fe3+ ions through enhanced absorption peaks in the ultraviolet region (Fahmi et al., 2019).

Versatile Substrate in Organic Synthesis : Isatins (1H-indole-2,3-dione) serve as versatile substrates for synthesizing a variety of heterocyclic compounds such as indoles, quinolines, and as raw material for drug synthesis. They are also found in mammalian tissue and discussed as modulators of biochemical processes (Garden & Pinto, 2001).

Facilitating Complex Chemical Reactions : Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides leads to the creation of complex molecules with potential pharmaceutical applications. These reactions exhibit broad substrate scope and good functional group tolerance (Shinde et al., 2021).

Photophysical Properties and Reactions : 1H-Benz[g]indole-2,3-dione derivatives exhibit significant changes in photophysical properties in different environments, which is crucial in the study of photochemical reactions and designing light-responsive materials (Nakagawa, 2010).

Synthesis of Antifungal Agents : Compounds derived from this compound have been synthesized and tested for antifungal activity, showing potential as potent antifungal agents (Ryu et al., 2009).

Catalysis in Chemical Synthesis : this compound compounds play a role in catalyzed synthesis reactions, such as the I2-catalyzed preparation of spiro compounds, demonstrating their versatility in facilitating complex chemical transformations (Alizadeh & Mokhtari, 2014).

Potential in Anticancer Research : Some derivatives of this compound have shown anticancer activity, inducing cell cycle arrest and apoptosis in cancer cell lines, making them subjects of interest in cancer research (Lee et al., 2004).

Wirkmechanismus

The biological properties of 1H-indole-2,3-dione involve a wide variety of actions in the brain, protect against certain types of infections, and possess central nervous system-monoaminooxidase (CNS-MAO) inhibition, anticonvulsant, and anxiogenic activities . In humans, it is a metabolic derivative of adrenaline .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-benzo[g]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUPWENJOYTVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201745 | |

| Record name | 1H-Benz(g)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5353-96-8 | |

| Record name | 1H-Benz[g]indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(g)indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz(g)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

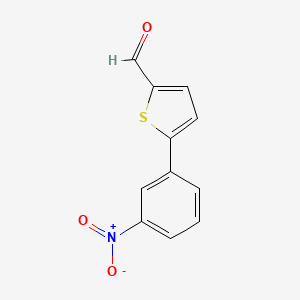

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1615576.png)

![2-[[5-Hydroxy-4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid](/img/structure/B1615582.png)

![[1-(3-Methoxyphenyl)ethylidene]propanedinitrile](/img/structure/B1615590.png)

![1-Chloro-4-[methoxy(phenyl)methyl]benzene](/img/structure/B1615593.png)

![2-[5-(1,3-Dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B1615597.png)